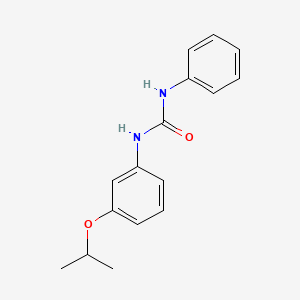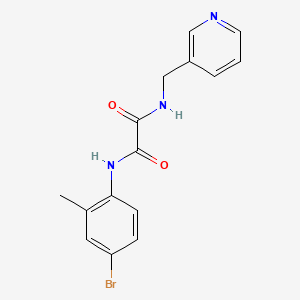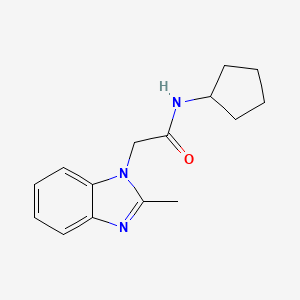
N-(3-isopropoxyphenyl)-N'-phenylurea
描述
N-(3-isopropoxyphenyl)-N'-phenylurea, also known as IPU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenylurea herbicides and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-isopropoxyphenyl)-N'-phenylurea involves the inhibition of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which results in the production of reactive oxygen species (ROS) and ultimately leads to the death of the plant. N-(3-isopropoxyphenyl)-N'-phenylurea also interferes with the process of carotenoid biosynthesis, which is essential for the protection of chlorophyll from ROS.
Biochemical and Physiological Effects
N-(3-isopropoxyphenyl)-N'-phenylurea has been found to have various biochemical and physiological effects on plants. It has been shown to reduce the level of chlorophyll, carotenoids, and proteins in plants. N-(3-isopropoxyphenyl)-N'-phenylurea also affects the activity of various enzymes involved in photosynthesis and respiration. In addition, it has been found to induce oxidative stress in plants, which can lead to DNA damage and cell death.
实验室实验的优点和局限性
One of the advantages of using N-(3-isopropoxyphenyl)-N'-phenylurea in lab experiments is its specificity towards photosynthesis. It allows researchers to study the effects of herbicides on plants without affecting other cellular processes. However, one of the limitations of using N-(3-isopropoxyphenyl)-N'-phenylurea is its toxicity towards animals. It can cause skin irritation and respiratory problems if not handled properly.
未来方向
For research on N-(3-isopropoxyphenyl)-N'-phenylurea include studying its effects on the microbiome of plants, its impact on the environment, and the development of safer and more effective herbicides.
科学研究应用
N-(3-isopropoxyphenyl)-N'-phenylurea has been widely used in scientific research as a tool to study the mechanism of action of herbicides and their effects on plants. It has been found to inhibit the growth of weeds by interfering with the process of photosynthesis. N-(3-isopropoxyphenyl)-N'-phenylurea has also been used to study the uptake, translocation, and metabolism of herbicides in plants.
属性
IUPAC Name |
1-phenyl-3-(3-propan-2-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-10-6-9-14(11-15)18-16(19)17-13-7-4-3-5-8-13/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKBUSQZZNONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4386865.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)
![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B4386878.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4386883.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386886.png)

![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4386898.png)
![N-benzyl-2-[(4-fluorobenzoyl)(methyl)amino]benzamide](/img/structure/B4386920.png)

![methyl 2-{[(benzoylamino)carbonyl]amino}benzoate](/img/structure/B4386932.png)
![3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)
![1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4386950.png)

